N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly as an inhibitor of specific protein interactions. This compound features a dioxoisoindoline moiety, which is known for its biological activity, and a sulfonamide group that enhances its solubility and bioavailability.
This compound can be classified under the category of sulfonamide derivatives, which are widely recognized for their pharmacological properties. It is synthesized from commercially available precursors and has been documented in various scientific literature focusing on drug design and synthesis methodologies .
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide involves several key steps:
These steps are crucial for achieving high yields and purity of the target compound.
N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide has a complex structure characterized by:
The molecular formula can be represented as , with a molecular weight of approximately 320.36 g/mol. The compound's structure can be visualized using molecular modeling software or databases like PubChem .
The compound can participate in various chemical reactions typical for sulfonamides and amides, such as:
These reactions are significant for understanding its stability and reactivity under physiological conditions.
The mechanism of action for N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide primarily involves inhibition of specific protein targets. For instance, it has been noted for its ability to inhibit protein arginine N-methyltransferase 4 (PRMT4), which plays a crucial role in gene regulation through histone modification. This inhibition could lead to altered gene expression profiles in cancer cells, providing a potential therapeutic avenue .
The physical properties of N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide include:
Chemical properties include:
N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide has potential applications in:
N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide represents a structurally advanced compound within the isoindoline-1,3-dione class, which has demonstrated broad therapeutic potential in drug discovery. Isoindoline derivatives exhibit diverse bioactivities, including enzyme inhibition and receptor modulation, making them privileged scaffolds in medicinal chemistry [3] [6]. Specifically, this compound incorporates two pharmacologically significant motifs: the isoindoline-1,3-dione core (known for interactions with peripheral anionic sites of enzymes) and the isopropylsulfonylbenzamide group (implicated in targeted binding interactions) [4] [9]. Such hybrid architectures are strategically designed to enhance binding affinity and selectivity for therapeutic targets.
Research indicates that analogous isoindoline-1,3-dione derivatives exhibit potent inhibitory effects against acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapy. Compounds featuring this core have achieved IC50 values as low as 2.1 μM—surpassing rivastigmine in efficacy [6] [9]. Additionally, structural derivatives have shown promise as anticancer agents through angiogenesis inhibition and as anti-inflammatory agents via cytokine modulation [3] [7]. The isopropylsulfonyl group in this specific compound may enhance metabolic stability and membrane permeability, addressing common limitations of neurological therapeutics [4].
Table 1: Therapeutic Areas Targeted by Isoindoline-1,3-dione Derivatives
Biological Activity | Example Derivatives | Key Findings |
---|---|---|
Acetylcholinesterase Inhibition | N-Benzyl pyridinium-phthalimide hybrids | IC50 = 2.1–7.4 μM; superior to rivastigmine [6] |
Anti-inflammatory Action | 4-(5-Nitro-1,3-dioxoisoindolin-2-yl)benzenesulfonamide | TNF-α suppression; IC50 = 0.1 μM for COX-2 [5] [7] |
Carbonic Anhydrase Inhibition | Nitrophthalimide-benzenesulfonamides | Ki = 1.7–887 nM against hCA II [5] |
The molecular architecture of N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide (C18H16N2O5S, MW 372.4 g/mol) integrates three critical functional elements that govern its pharmacodynamics:
Table 2: Structural Components and Their Biochemical Roles
Structural Element | Chemical Properties | Role in Bioactivity |
---|---|---|
Isoindoline-1,3-dione | Planar aromatic system; dipole moment = 4.5 D | Targets PAS of AChE; mediates π-stacking [6] [9] |
Isopropylsulfonyl | Strong electron-withdrawing (σp = 0.60); lipophilic (clogP = 1.2) | Enhances membrane penetration; anchors to CAS subpockets [4] |
Benzamide | Rotatable bonds = 2; hydrogen bond donor/acceptor | Provides rigidity; participates in backbone hydrogen bonding |
Computational analyses indicate the meta-substitution pattern of the sulfonyl group optimizes steric compatibility with enzyme active sites, while the para-positioned amide linkage maintains planarity between aromatic rings [4] [9]. This geometric alignment is crucial for simultaneous engagement with multiple binding regions.
The development of N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide arises from two decades of rational design in isoindoline-based medicinal chemistry. Early research (2000–2010) established unsubstituted phthalimides as TNF-α suppressors, with WO2000055134A1 patenting 1,3-dioxoisoindolines for cytokine reduction [7]. Subsequent optimization (2010–2015) focused on sulfonamide integration, exemplified by 4-(5-nitro-1,3-dioxoisoindolin-2-yl)benzenesulfonamide (CAS 324055-22-3), which exhibited dual carbonic anhydrase/COX-2 inhibition (Ki = 1.7 nM for hCA II) [5].
The strategic incorporation of alkylsulfonyl groups emerged circa 2015–2020 to address metabolic instability in early derivatives. Alanazi et al. demonstrated that cyclic imides bearing benzenesulfonamide fragments achieved COX-2 IC50 values of 0.1 μM, with isopropyl variants showing superior selectivity indices (>1000) versus methyl or ethyl analogs [5] [7]. Concurrently, hybridization strategies gained prominence, as seen in 2021 with isoindoline-1,3-dione–N-benzyl pyridinium conjugates that enhanced AChE inhibition 30-fold over monofunctional agents [6].
Table 3: Evolution of Key Isoindoline-1,3-dione Therapeutics
Year | Development Milestone | Impact |
---|---|---|
2000 | WO2000055134A1 patent for cytokine-inhibiting dioxoisoindolines | Validated core scaffold for immunomodulation [7] |
2014 | Nitrophthalimide-benzenesulfonamides as carbonic anhydrase inhibitors | Achieved nanomolar Ki; established sulfonamide role [5] |
2021 | Hybrid AChE inhibitors with N-benzyl pyridinium | Demonstrated dual-site binding (IC50 = 2.1 μM) [6] |
2024 | Structural refinement with isopropylsulfonyl | Optimized metabolic stability and target selectivity [4] |
Current design paradigms prioritize multitarget engagement, leveraging the isoindoline core’s versatility to address complex diseases like Alzheimer’s, where derivatives simultaneously inhibit AChE and amyloid-β aggregation [6] [9]. N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide epitomizes this progression, integrating optimized functional groups for enhanced pharmacokinetic and pharmacodynamic profiles.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1